3-Ethyl-4-nitropyridine 1-oxide

Übersicht

Beschreibung

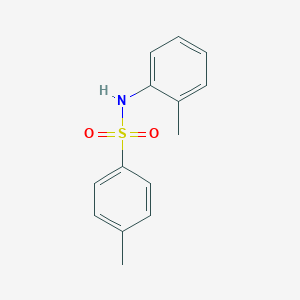

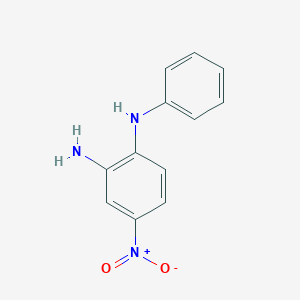

3-Ethyl-4-nitropyridine 1-oxide (ENPO) is an organic compound with a chemical formula of C7H7N2O3 . It has a molecular weight of 168.15 g/mol.

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis

The molecular structure of 3-Ethyl-4-nitropyridine 1-oxide is represented by the chemical formula C7H8N2O3 .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis

3-Ethyl-4-nitropyridine 1-oxide is an organic compound with a chemical formula of C7H7N2O3 . More detailed physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Nonlinear Optics

- Field : Physics, specifically the study of nonlinear optics .

- Application : 3-methyl-4-nitropyridine-1-oxide is an organic material that presents high optical nonlinear behavior, especially for second-harmonic generation .

- Method : Single crystals of 3-methyl-4-nitropyridine-1-oxide are obtained by spontaneous nucleation and grown by slow cooling in tetramethoxysilane gel . The second-harmonic generation in this compound is studied using various experimental procedures .

- Results : The studies have shown that 3-methyl-4-nitropyridine-1-oxide is a promising candidate for crystal growth. The crystalline samples grown in solution are of excellent optical quality. Its efficiency compares to that of the best available phase-matchable organic crystals .

Crystal Growth

- Field : Material Science, specifically the study of crystal growth .

- Application : 3-methyl-4-nitropyridine-1-oxide is used in the growth of organic crystals .

- Method : The crystals are grown by slow cooling in tetramethoxysilane gel .

- Results : The grown crystals have been found to be of high quality, and they exhibit excellent optical properties .

Synthesis of Pyridine Derivatives

- Field : Organic Chemistry .

- Application : 4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .

- Method : The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 – H2SO4 mixed acid as the nitration reagent is usually exothermic and at higher temperatures, which can result in polynitration .

- Results : Employing microreaction technology is one way to increase the process safety and efficiency of fast highly exothermic reactions .

π-Hole Donors in Supramolecular Chemistry

- Field : Supramolecular Chemistry .

- Application : Nitropyridine-1-Oxides are excellent π-Hole donors .

- Method : The study uses the primary source of geometrical information, i.e., Cambridge Structural Database (CSD), combined with density functional theory (DFT) calculations to demonstrate the relevance of π-hole interactions in para-nitro substituted pyridine-1-oxides .

- Results : The studies show that p-nitro-pyridine-1-oxide derivatives have a strong propensity to participate in π-hole interactions via the nitro group and, concurrently, N-oxide group participates in a series of interactions as electron donor .

Microreaction Technology

- Field : Chemical Engineering .

- Application : Microreaction technology has emerged as a useful approach for the synthesis of fine chemicals and key pharmaceutical intermediates where either the poor selectivity of the product is inevitable in batch or there are situations where the reactions are highly exothermic .

- Method : The method includes two reaction steps: at first, pyridine N-oxide was converted into 4-nitropyridine . One major advantage of the microreactor is the submillimetre dimensions of flow structures, which permits chemical reactions to proceed with higher quality, on account of highly efficient mixing and excellent heat absorption .

- Results : As a result, reaction temperature control can be accurate and thus avoid hot spots often the cause of the formation of by-products, and with respect to traditional batch procedures, hazardous reactions can be handled more safely .

Synthesis of Pyridine Derivatives

- Field : Organic Chemistry .

- Application : Reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .

- Method : When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .

- Results : With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .

Safety And Hazards

The safety data sheets for similar compounds suggest that they are toxic if swallowed, cause skin and eye irritation, and may cause respiratory irritation . They should be handled with care, avoiding contact with skin and eyes, and not be ingested . They should be stored in a dry, cool, well-ventilated place, and the container should be kept tightly closed .

Zukünftige Richtungen

Nitropyridine-1-oxides have been identified as excellent π-hole donors, with interplay between σ-hole (Halogen, Hydrogen, Triel, and Coordination Bonds) and π-hole interactions . This suggests potential applications in areas such as supramolecular chemistry, crystal engineering, and materials science .

Eigenschaften

IUPAC Name |

3-ethyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-6-5-8(10)4-3-7(6)9(11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWFKLVRAXNFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188851 | |

| Record name | Pyridine, 3-ethyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-4-nitropyridine 1-oxide | |

CAS RN |

35363-12-3 | |

| Record name | Pyridine, 3-ethyl-4-nitro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035363123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-ethyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B189499.png)